molecular formula C7H10ClNS B14692153 Thiazole, 2-chloro-4-methyl-5-propyl- CAS No. 31784-84-6

Thiazole, 2-chloro-4-methyl-5-propyl-

Cat. No.: B14692153
CAS No.: 31784-84-6
M. Wt: 175.68 g/mol
InChI Key: QMTUCXGJDRIQSH-UHFFFAOYSA-N
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Description

Thiazole, 2-chloro-4-methyl-5-propyl- is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This specific compound has a chlorine atom at the second position, a methyl group at the fourth position, and a propyl group at the fifth position. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds .

Preparation Methods

The synthesis of Thiazole, 2-chloro-4-methyl-5-propyl- can be achieved through several methods. One common synthetic route involves the reaction of 2-chloropropyl isothiocyanate with a suitable solvent like chloroform, followed by the addition of thionyl chloride. The reaction mixture is maintained at a specific temperature, and the product is purified through distillation and extraction . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Thiazole, 2-chloro-4-methyl-5-propyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, organoboron reagents, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Thiazole, 2-chloro-4-methyl-5-propyl- involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and reactive positions allow it to participate in various biochemical reactions. It can activate or inhibit enzymes, modulate receptor activity, and influence cellular pathways . The exact mechanism depends on the specific biological system and the context in which the compound is used.

Comparison with Similar Compounds

Thiazole, 2-chloro-4-methyl-5-propyl- can be compared with other thiazole derivatives, such as:

The uniqueness of Thiazole, 2-chloro-4-methyl-5-propyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

31784-84-6

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

2-chloro-4-methyl-5-propyl-1,3-thiazole

InChI

InChI=1S/C7H10ClNS/c1-3-4-6-5(2)9-7(8)10-6/h3-4H2,1-2H3

InChI Key

QMTUCXGJDRIQSH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)Cl)C

Origin of Product

United States

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